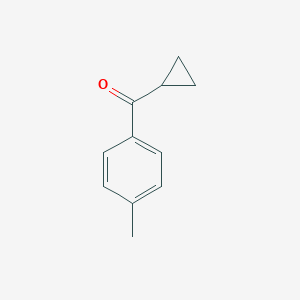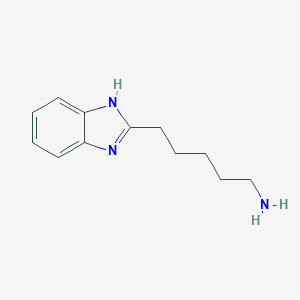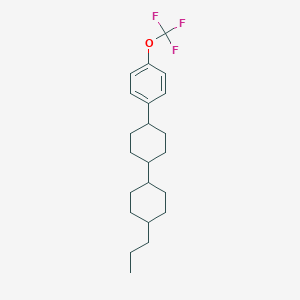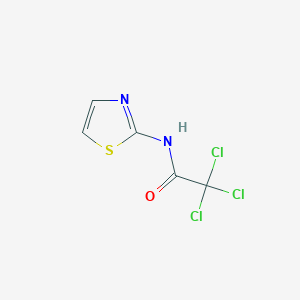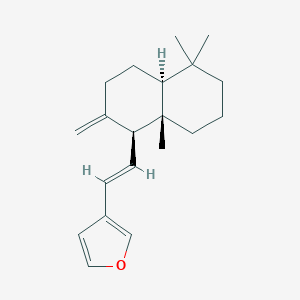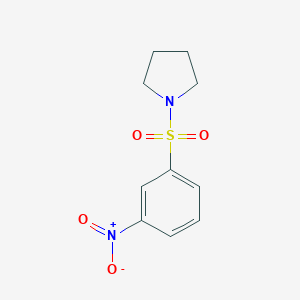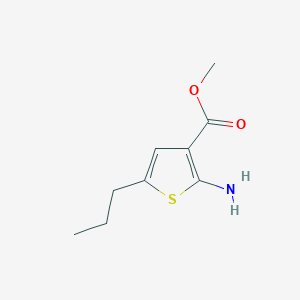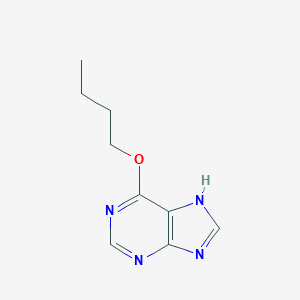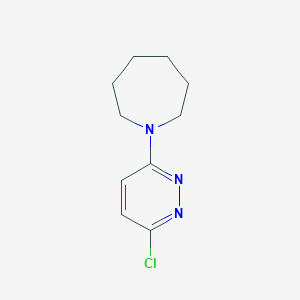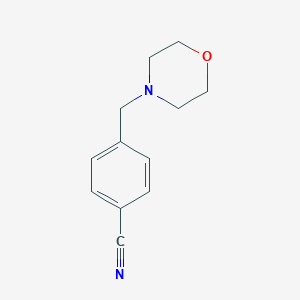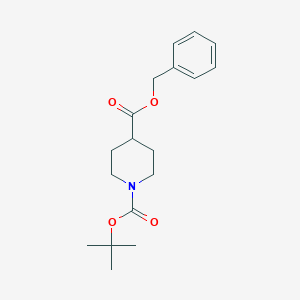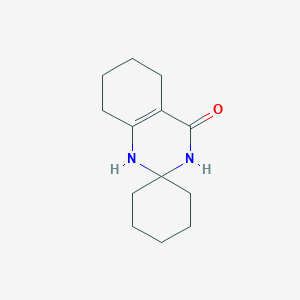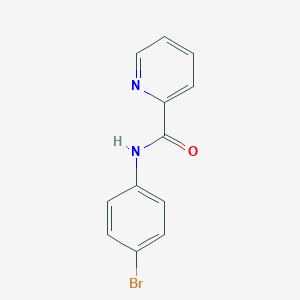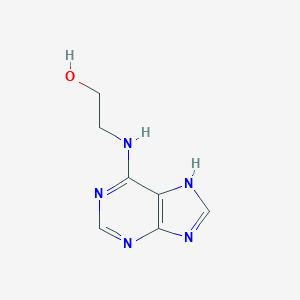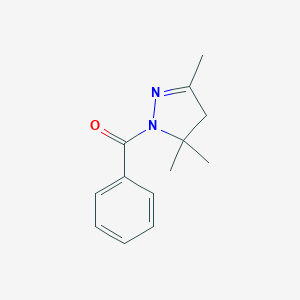
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, also known as PTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPM is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone is not fully understood, but it is believed to be related to its ability to chelate metal ions. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to selectively bind to copper ions, which can lead to the formation of reactive oxygen species and subsequent DNA damage. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Effets Biochimiques Et Physiologiques
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to inhibit the growth of bacteria and fungi, and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to function as a fluorescent probe, and its potential as an anti-cancer agent. However, phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other metal ions and biomolecules. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone could also be used as a tool for studying the role of copper ions in biological systems and for the development of new diagnostic and therapeutic approaches.
Méthodes De Synthèse
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be synthesized using various methods, including the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzoyl chloride in the presence of a base, or the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzaldehyde in the presence of acetic anhydride. The yield of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anti-cancer agent. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propriétés
Numéro CAS |
4590-79-8 |
|---|---|
Nom du produit |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-10-9-13(2,3)15(14-10)12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clé InChI |
VNANOPQDFPYYLB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
Autres numéros CAS |
4590-79-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



